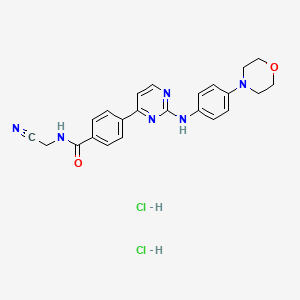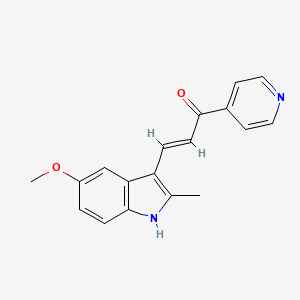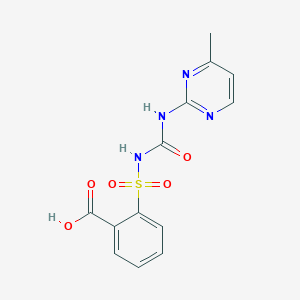
m-PEG8-Mal
Übersicht
Beschreibung
m-PEG8-Mal: is a compound that consists of a polyethylene glycol (PEG) chain with eight ethylene glycol units and a maleimide functional group. The maleimide group is reactive towards thiol groups, making this compound a valuable reagent in bioconjugation and drug delivery applications. The PEG chain enhances the solubility and biocompatibility of the compound, making it suitable for various biomedical applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: m-PEG8-Mal is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups to a PEG backbone .
Biology: In biological research, this compound is employed to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of biosensors and diagnostic assays .
Medicine: this compound is utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents. It is also used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Industry: In industrial applications, this compound is used in the formulation of various products, including cosmetics and personal care items, where it enhances the solubility and stability of active ingredients .
Biochemische Analyse
Biochemical Properties
m-PEG8-Mal interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The mal-PEG8-Mal molecule contains a cleavable ADC linker and a potent tubulin inhibitor MMAE . This interaction with tubulin disrupts microtubule dynamics, inhibiting cell division and leading to cell death.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal function of microtubules, which are crucial for cell division. This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The this compound molecule binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-Mal typically involves the reaction of a PEG chain with a maleimide derivative. One common method is to react a PEG chain with a maleimide-activated ester, such as N-hydroxysuccinimide (NHS) ester. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving purification steps such as column chromatography or recrystallization to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: m-PEG8-Mal primarily undergoes Michael addition reactions with thiol groups. This reaction forms a stable thioether linkage, which is useful in bioconjugation .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, such as cysteine residues in proteins or peptides.
Conditions: The reaction typically occurs at a pH between 6.5 and 7.5, which is optimal for the maleimide-thiol reaction
Major Products: The major product of the reaction between this compound and a thiol-containing compound is a thioether-linked conjugate. This product retains the solubility and biocompatibility properties of the PEG chain while incorporating the functional properties of the thiol-containing molecule .
Wirkmechanismus
The mechanism of action of m-PEG8-Mal involves the formation of a stable thioether linkage with thiol groups through a Michael addition reaction. This reaction is highly specific and occurs under mild conditions, making it suitable for modifying sensitive biological molecules. The PEG chain provides steric hindrance, reducing nonspecific interactions and enhancing the solubility and biocompatibility of the conjugate .
Vergleich Mit ähnlichen Verbindungen
MAL-dPEG8-acid: Similar to m-PEG8-Mal but with a carboxylic acid group instead of a maleimide group.
Maleimide-PEG8-succinimidyl ester: Contains a succinimidyl ester group, which reacts with primary amines instead of thiols.
Methoxypolyethylene glycol maleimide: A shorter PEG chain with a maleimide group.
Uniqueness: this compound is unique due to its specific reactivity towards thiol groups and its optimal PEG chain length, which provides a balance between solubility and biocompatibility. This makes it particularly useful in applications where precise and stable conjugation is required .
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N2O11/c1-30-8-9-32-12-13-34-16-17-36-20-21-37-19-18-35-15-14-33-11-10-31-7-5-25-22(27)4-6-26-23(28)2-3-24(26)29/h2-3H,4-21H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKKRMSENAYADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















